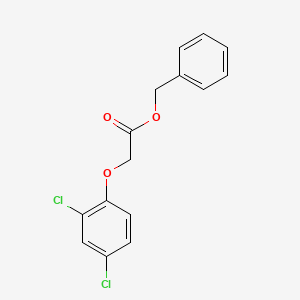
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. NF-κB is a critical regulator of inflammation, immune response, and cell survival, and its dysregulation has been implicated in a wide range of diseases, including cancer, arthritis, and inflammatory bowel disease. CEP-33779 has shown promise as a potential therapeutic agent for these and other conditions.
Mécanisme D'action
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide inhibits the activity of the transcription factor NF-κB by blocking the phosphorylation and subsequent degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα, which sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus, where it regulates gene expression.
Biochemical and Physiological Effects:
In addition to its effects on NF-κB activity, this compound has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of the kinase AKT, which is involved in cell survival and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide is its specificity for NF-κB inhibition, which reduces the potential for off-target effects. However, like many small molecule inhibitors, this compound can be challenging to work with due to its low solubility and potential for non-specific binding. Additionally, the optimal dosing and administration of this compound may vary depending on the disease model and experimental conditions.
Orientations Futures
There are several potential future directions for research on N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide. One area of interest is the development of combination therapies that include this compound and other anticancer agents. Additionally, further studies are needed to elucidate the effects of this compound on other signaling pathways and cellular processes. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide involves several steps, beginning with the reaction of 2,5-dimethylpyrrole-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxybenzamide in the presence of a base to yield this compound.
Applications De Recherche Scientifique
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide has been extensively studied in preclinical models of cancer, arthritis, and other inflammatory conditions. In these studies, this compound has been shown to inhibit NF-κB activity, leading to reduced inflammation and improved outcomes in disease models. Additionally, this compound has been shown to enhance the efficacy of other anticancer agents, suggesting potential for combination therapy.
Propriétés
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-8-9-11(2)16(10)15-14(17)12-6-4-5-7-13(12)18-3/h4-9H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVIHJWHTMDUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B5698223.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B5698231.png)




![2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5698278.png)
![N'-[(2-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5698281.png)
![1,4-bis[(2,6-dimethylphenyl)amino]anthra-9,10-quinone](/img/structure/B5698299.png)
![1-(2-fluorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5698302.png)
![2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5698307.png)

